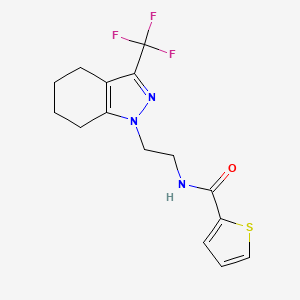

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide

Description

The compound N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide features a hybrid structure combining a tetrahydroindazole core with a thiophene-2-carboxamide moiety linked via an ethyl chain.

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS/c16-15(17,18)13-10-4-1-2-5-11(10)21(20-13)8-7-19-14(22)12-6-3-9-23-12/h3,6,9H,1-2,4-5,7-8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGXDGDJBAYOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites. This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms.

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABACl. This means it binds to a site on the GABACl that is different from the active site, changing the receptor’s conformation and preventing the normal operation of the channel. This inhibition disrupts the normal functioning of the mite’s nervous system, leading to paralysis and eventually death.

Biochemical Pathways

It is known that the compound interferes with the normal operation of the gabacl, disrupting the transmission of nerve impulses in mites. This disruption affects various physiological processes in the mites, leading to their paralysis and death.

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative and the biomolecule it interacts with.

Biological Activity

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C23H27F3N4O3

- Molecular Weight : 464.48 g/mol

- CAS Number : 908112-43-6

The compound's biological activity can be attributed to its structural components, particularly the indazole and thiophene moieties. These structures are known to interact with various biological targets:

- Inhibition of Heat Shock Protein (Hsp90) : Similar compounds have been identified as inhibitors of Hsp90, a chaperone protein involved in the stabilization of numerous oncoproteins. The inhibition leads to the degradation of these proteins, thereby exerting anti-cancer effects .

- Anti-inflammatory Activity : The presence of the thiophene ring suggests potential anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammatory markers such as COX-2 and iNOS in various cell lines .

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition with an IC50 value comparable to established chemotherapeutics. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it effectively reduced markers of oxidative damage and inflammation, suggesting a dual role in neuroprotection and anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the indazole and thiophene rings can significantly alter biological activity. Key findings include:

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases cellular uptake.

- Indazole Moiety : Critical for Hsp90 binding affinity.

- Thiophene Ring : Contributes to anti-inflammatory properties.

Comparison with Similar Compounds

Target Compound vs. 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

- Core Structure: The target compound uses a tetrahydroindazole scaffold, whereas the compared compound (from ) employs a tetrahydrobenzothiophene ring. Indazoles are known for stronger hydrogen-bonding capabilities due to their N-heterocyclic nature, while benzothiophenes prioritize lipophilicity.

- Substituents : The target compound’s -CF₃ group is more electron-withdrawing than the 2-fluorophenyl substituent in the benzothiophene derivative. This difference may influence receptor binding and pharmacokinetic properties, such as metabolic resistance.

- Positional Isomerism : The target compound’s thiophene-2-carboxamide group differs from the benzothiophene-3-carboxamide in . Positional isomerism can alter electronic distribution and steric interactions with biological targets.

Target Compound vs. Imine-Linked Thiophene-3-Carboxamides

- Functional Groups : Compounds I and II in feature thiophene-3-carboxamide cores with imine-linked aryl groups (methoxy/methylphenyl), while the target compound uses thiophene-2-carboxamide with an ethyl-indazole linker. The 2-carboxamide position may enhance π-stacking interactions compared to 3-substituted analogs.

- Biological Activity : The imine-linked derivatives exhibit antibacterial and antifungal activities , attributed to their extended conjugation and aryl substituents. The target compound’s indazole and -CF₃ groups could modulate these activities, though specific data are unavailable.

Target Compound vs. Benzoimidazotriazole-Thiophene Derivatives

- Reagents : The synthesis of the benzoimidazotriazole-thiophene hybrid () uses KOtBu and N-chlorosuccinimide (NCS) in THF under inert conditions. Similar methods may apply to the target compound’s indazole formation, though its ethyl linker likely requires additional coupling steps.

- HRMS Data: The benzoimidazotriazole derivative reported an HRMS [M+H]+ of 243.0670 (calculated: 243.0695), highlighting minor deviations common in high-resolution spectrometry. Comparable precision would be expected for the target compound’s analysis.

Pharmacological Inferences

- Antimicrobial Potential: The imine-linked thiophene-3-carboxamides () demonstrate broad-spectrum activity, implying that the target compound’s thiophene-2-carboxamide group may retain similar efficacy .

- Anti-Inflammatory/Analgesic Effects : The fluorophenyl-substituted benzothiophene () is associated with anti-inflammatory and analgesic properties, which the -CF₃ group in the target compound could enhance through improved target affinity .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.